molecular formula C15H13N3O B2769228 (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1239769-05-1

(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2769228
CAS RN: 1239769-05-1
M. Wt: 251.289
InChI Key: IVKWRKBPJWNVIC-UHFFFAOYSA-N
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Description

“(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the empirical formula C15H13N3O . It has a molecular weight of 251.28 . The compound is solid in form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” can be represented by the SMILES string OCC1=C (C2=CC=CC=C2)N (C3=CC=CC=C3)N=N1 .


Physical And Chemical Properties Analysis

“(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol” is a solid compound . Its molecular weight is 251.28 .

Scientific Research Applications

Catalytic Applications

(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been a focal point in the field of catalysis. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand showcased its efficiency by forming a stable complex with CuCl, which notably catalyzed the Huisgen 1,3-dipolar cycloaddition. The catalyst proved to be exceptionally active even with low loadings, short reaction times, and compatibility with free amino groups, marking it as an outstanding candidate for CuAAC (Ozcubukcu et al., 2009) details.

Photophysical Properties and Fluorescence

The domain of photophysics and fluorescence has been enriched by compounds involving (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol . Research on fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives shed light on their photophysical properties. These compounds exhibited absorption in the ultraviolet region and emission in the blue region, making them potential candidates for applications requiring blue-emitting fluorophores. Their thermal stability was assessed through thermogravimetric analysis, and the experimental absorption and emission data were in good agreement with theoretical calculations done by DFT and TD-DFT computations (Padalkar et al., 2015) details.

Corrosion Inhibition

In the field of material science, especially concerning corrosion inhibition, derivatives of (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol have shown promise. Compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM) were studied and found to be effective corrosion inhibitors for mild steel in acidic environments. The higher inhibition efficiency of PTM, in particular, was attributed to its strong interaction with the mild steel surface in the aqueous system, highlighting the potential of these compounds in industrial applications where corrosion resistance is crucial (Ma et al., 2017) details.

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol”, was evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

(1,5-diphenyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWRKBPJWNVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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